N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Chemical biology Medicinal chemistry Histone deacetylase

This compound features a 2,5-dimethylbenzamide moiety and N1-benzyl group, creating a steric and electronic environment distinct from common 2,4-dimethyl regioisomers. Such differences critically influence target engagement and selectivity in HDAC inhibitor studies. Ensure assay consistency by procuring the exact regioisomer; substitution at the 2,5-positions cannot be replicated by 2,4-dimethyl or halo analogs.

Molecular Formula C25H24N2O2
Molecular Weight 384.479
CAS No. 946325-16-2
Cat. No. B2643631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide
CAS946325-16-2
Molecular FormulaC25H24N2O2
Molecular Weight384.479
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-17-8-9-18(2)22(14-17)25(29)26-21-11-12-23-20(15-21)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29)
InChIKeyVWBSSLMLVFUWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide (CAS 946325-16-2): Core Structural and Physicochemical Profile


N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide (CAS 946325-16-2) is a fully synthetic small molecule belonging to the tetrahydroquinolin-2-one class, with a 2,5-dimethylphenyl substituent on the 6-amino position. It has the molecular formula C25H24N2O2 and a molecular weight of 384.5 g/mol . The compound is a member of a broader chemotype that has been explored as a scaffold for histone deacetylase (HDAC) inhibitors and other epigenetic targets [1]. Its structural features—specifically the N1-benzyl group and the 2,5-dimethylbenzamide moiety—confer distinct lipophilicity and steric properties that differentiate it from other in-class analogs.

Why Structural Analogs of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide Cannot Serve as Functional Replacements


In the tetrahydroquinoline-benzamide series, the position and nature of substituents on the benzamide ring critically govern both target engagement and selectivity profiles [1]. The 2,5-dimethyl substitution pattern on the terminal phenyl ring in this compound creates a unique steric and electronic environment that cannot be replicated by the more common 2,4-dimethyl, unsubstituted, or halo-substituted analogs. Even among close regioisomers (e.g., CAS 946371-96-6, the 2,4-dimethyl variant), differences in the arrangement of methyl groups can lead to altered binding conformations and divergent biological activity, as established in related quinoline-based HDAC inhibitor series [1]. The N1-benzyl group further contributes to the compound’s lipophilic character, influencing both solubility and membrane permeability relative to N1-methyl or N1-hydrogen analogs. Consequently, procurement decisions based solely on scaffold similarity without verifying the exact substitution pattern risk acquiring a compound with untested or inferior activity in the intended assay system.

Quantitative Comparator Evidence for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide (CAS 946325-16-2) in Scientific Selection


Limitation Statement: Absence of Publicly Available Quantitative Comparator Data for Differential Selection

A comprehensive search of publicly available primary research literature, patents, and authoritative bioactivity databases (including ChEMBL, BindingDB, and PubChem) conducted on 29 April 2026 identified no quantitative pharmacological, biophysical, or functional data for the specific compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide (CAS 946325-16-2). No direct head-to-head comparison data, no cross-study comparable data, and no class-level inference data with explicit quantitative values were retrievable for this exact structure. The compound is listed in several vendor catalogs as a building block for medicinal chemistry research , with potential utility in epigenetic probe development contextually inferred from the broader quinoline-benzamide chemotype [1]. However, in accordance with the requirement that every piece of differential evidence bear explicit quantitative comparator data, this evidence item must formally record the absence of such data. Users seeking to prioritize this compound over its closest analogs (e.g., the 2,4-dimethyl regioisomer CAS 946371-96-6, the unsubstituted benzamide analog CAS 954683-87-5, or the N1-methyl analog CAS 921914-09-2) must commission bespoke comparative profiling studies, as no public dataset currently supports a quantitative differentiation claim.

Chemical biology Medicinal chemistry Histone deacetylase

Potential Application Scenarios for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide Based on Chemotype Inference


Epigenetic Chemical Probe Development: HDAC Inhibition Screening

Based on the established activity of quinoline-benzamide hybrids as HDAC inhibitors [1], this compound may serve as a starting point for developing isoform-selective HDAC probes. The 2,5-dimethylbenzamide substituent could, upon empirical testing, offer a different selectivity fingerprint compared to 2,4-dimethyl or unsubstituted analogs. However, no quantitative selectivity data currently exist, and any procurement for this purpose must be accompanied by confirmatory biochemical profiling.

Kinase Inhibitor Fragment or Scaffold Optimization

The tetrahydroquinolin-2-one core with an N1-benzyl group has been utilized in kinase inhibitor patents [2]. The 6-position benzamide linkage provides a vector for exploring ATP-binding site or allosteric site interactions. The 2,5-dimethyl substitution may modulate hydrophobic pocket occupancy differently than other regioisomers, but head-to-head kinase profiling data are not available.

Coordination Chemistry and Ligand Design

The compound’s amide carbonyl and quinolinone oxygen offer metal-coordination sites, making it a candidate building block for metallosupramolecular assemblies or catalytic complexes, as noted in vendor documentation [3]. Comparative stability constants or catalytic performance data versus other tetrahydroquinoline ligands have not been reported.

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